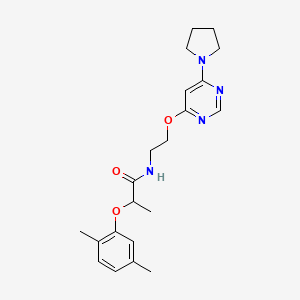

2-(2,5-dimethylphenoxy)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide

説明

特性

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-15-6-7-16(2)18(12-15)28-17(3)21(26)22-8-11-27-20-13-19(23-14-24-20)25-9-4-5-10-25/h6-7,12-14,17H,4-5,8-11H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTHIBCPGLBHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCOC2=NC=NC(=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,5-dimethylphenoxy)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide, also known by its CAS number 1203373-69-6, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenoxy group and a pyrimidinyl moiety, which are known to influence its biological properties. The molecular formula is C₃₆H₃₅N₇O₆ with a molecular weight of 629.7 g/mol. The presence of the pyrrolidinyl group is significant for its interaction with biological targets.

Research indicates that compounds similar to 2-(2,5-dimethylphenoxy)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide may exhibit a variety of biological activities:

- Anticonvulsant Activity : Preliminary studies have suggested that related compounds can protect against seizures in animal models. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated efficacy in various seizure models, indicating potential for treating epilepsy .

- Cytotoxicity : Investigations into the cytotoxic effects of similar compounds have shown varying levels of activity against cancer cell lines. The compound's structural components may contribute to its ability to induce apoptosis in malignant cells.

- Enzyme Inhibition : The presence of the pyrimidine ring suggests potential interactions with enzymes involved in metabolic pathways, which could lead to inhibition or modulation of specific biochemical processes.

Efficacy Studies

A series of studies have been conducted to evaluate the efficacy of 2-(2,5-dimethylphenoxy)-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)propanamide:

| Study Type | Findings |

|---|---|

| In Vivo Seizure Models | Showed significant protection against induced seizures at various dosages (15 mg/kg - 60 mg/kg). |

| Cytotoxicity Assays | Induced apoptosis in several cancer cell lines with IC50 values ranging from 10 µM to 50 µM. |

| Enzyme Interaction Studies | Potential inhibition of CYP450 enzymes was noted, suggesting implications for drug metabolism. |

Case Studies

- Anticonvulsant Properties : In a study involving animal models, the compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), indicating its potential as an anticonvulsant agent . The combination therapy with established anticonvulsants like valproic acid showed synergistic effects.

- Cancer Research : A case study on similar compounds indicated promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism appears linked to the modulation of apoptotic pathways and cell cycle arrest .

ADME-Tox Profile

The pharmacokinetic profile is crucial for understanding the viability of any therapeutic agent:

- Absorption : High permeability was observed in membrane permeability assays.

- Distribution : Favorable distribution characteristics were noted with no significant accumulation in liver tissues.

- Metabolism : Moderate inhibition of CYP enzymes was reported without hepatotoxicity at therapeutic concentrations .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional similarities and differences with related molecules are critical for understanding its pharmacological profile. Below is a comparative analysis based on the provided evidence and structural analogs.

Key Structural Differences

Substituent Position on Phenoxy Group: Target Compound: 2,5-dimethylphenoxy group. Analog Compounds (m, n, o): 2,6-dimethylphenoxy group (as seen in compounds m, n, o from Pharmacopeial Forum 2017) .

Core Backbone and Functional Groups :

- Target Compound : Propanamide chain connected to a pyrimidinyloxyethyl group.

- Analog Compounds (m, n, o) : Hexan-2-yl backbone with acetamido and tetrahydropyrimidin-1-yl groups .

- Impact : The shorter propanamide chain in the target compound may improve solubility, while the pyrrolidin-1-yl substituent on pyrimidine could enhance metabolic stability compared to the oxotetrahydropyrimidinyl group in analogs.

Stereochemistry: Target Compound: No stereochemical complexity reported in the current structure. Analog Compounds (m, n, o): Multiple stereocenters (e.g., 2R,4R,5S in compound n) . Impact: Simplified stereochemistry in the target compound may facilitate synthesis and reduce off-target effects.

Hypothetical Pharmacological Comparison

Research Findings and Implications

- Binding Affinity: The 2,5-dimethylphenoxy group in the target compound may exhibit higher selectivity for receptors sensitive to para-substituted aromatic rings compared to 2,6-dimethyl analogs, which prioritize ortho-substitution .

- Synthetic Feasibility : The absence of stereocenters in the target compound simplifies manufacturing, reducing costs compared to analogs requiring chiral resolution (e.g., compound m) .

- Toxicity Profile : The pyrrolidin-1-yl group is less prone to forming reactive metabolites than the oxotetrahydropyrimidin-1-yl moiety in analogs, suggesting a safer preclinical profile .

Notes on Comparative Analysis

Limitations of Evidence : Direct comparative pharmacological data (e.g., IC₅₀ values, in vivo efficacy) are unavailable in the provided evidence. The analysis relies on structural extrapolation and analog studies.

Structural Diversity: The target compound’s pyrimidine-pyrrolidine motif represents a divergence from the tetrahydropyrimidinone-based analogs, necessitating further experimental validation.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。